molecular formula C7H14BrNO2 B11882935 N-Ethylpropionamide-PEG1-Br

N-Ethylpropionamide-PEG1-Br

Cat. No.: B11882935
M. Wt: 224.10 g/mol
InChI Key: QULASMFQNIACBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylpropionamide-PEG1-Br can be synthesized through a series of chemical reactions involving the introduction of a bromine atom into the PEG chain. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethylpropionamide-PEG1-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .

Scientific Research Applications

N-Ethylpropionamide-PEG1-Br has several scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.

    Biology: PROTACs synthesized using this compound can selectively degrade target proteins, making them useful for studying biological pathways and processes.

    Medicine: PROTACs have potential therapeutic applications, including the treatment of diseases caused by aberrant protein function.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

N-Ethylpropionamide-PEG1-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-Bromoethoxy)ethyl)propanamide
  • N-(2-(2-Bromoethoxy)ethyl)acetamide
  • N-(2-(2-Bromoethoxy)ethyl)butanamide

Uniqueness

N-Ethylpropionamide-PEG1-Br is unique due to its PEG-based structure, which provides enhanced solubility and stability. This makes it a valuable linker for the synthesis of PROTACs, offering advantages over other similar compounds .

Properties

Molecular Formula

C7H14BrNO2

Molecular Weight

224.10 g/mol

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]propanamide

InChI

InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10)

InChI Key

QULASMFQNIACBD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCOCCBr

Origin of Product

United States

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